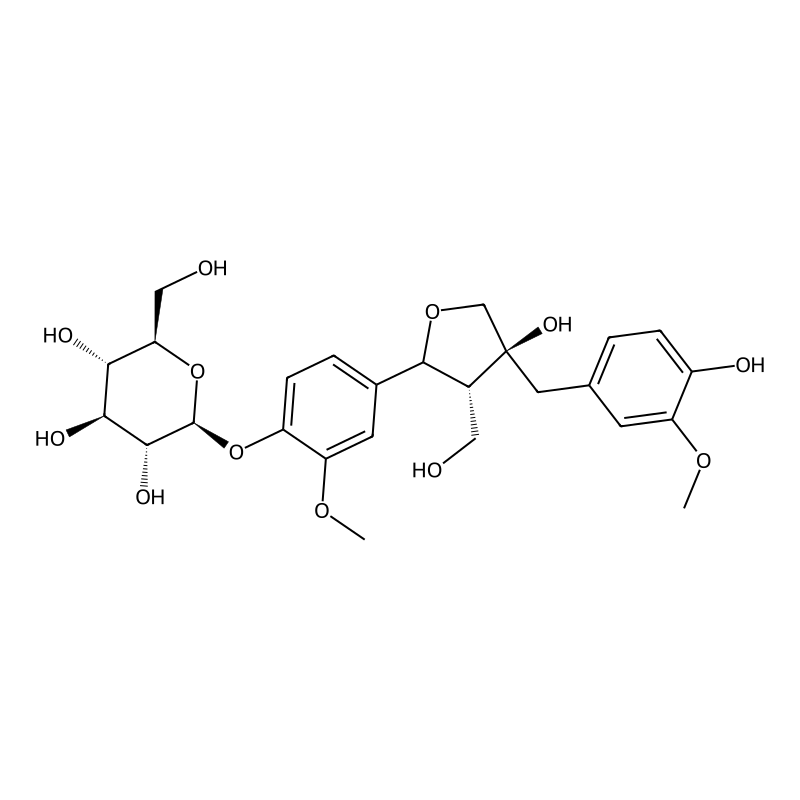(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound (2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by its stereochemistry and functional groups. It features multiple hydroxyl groups and methoxy groups that contribute to its potential biological activity. The compound's structure indicates it belongs to the class of oxanes and oxolanes, which are cyclic ethers with various substituents that can influence their reactivity and interactions.
- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under certain conditions.
- Esterification: The hydroxyl groups can react with acids to form esters.
- Ether Formation: The methoxy groups can undergo nucleophilic substitution reactions to form ethers with other alcohols or phenols.
These reactions are significant for modifying the compound for specific applications or enhancing its biological properties.
The biological activity of this compound is primarily linked to its structural features. Compounds with similar structures often exhibit:
- Antioxidant Activity: Hydroxyl groups can scavenge free radicals, providing protective effects against oxidative stress.
- Antidiabetic Properties: Some derivatives of similar compounds have been studied for their ability to regulate blood glucose levels.
- Anticancer Effects: Certain oxane derivatives have shown potential in inhibiting cancer cell proliferation.
Research into this specific compound's biological activity is limited but suggests potential therapeutic applications based on its structural analogs.
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Protective Group Chemistry: Protecting hydroxyl groups to facilitate selective reactions.
- Coupling Reactions: Utilizing coupling agents to link various aromatic and aliphatic components.
- Oxidation and Reduction Steps: To introduce or modify functional groups as needed.
Specific synthetic routes may vary depending on the desired purity and yield, often requiring optimization through trial and error in laboratory conditions.
Potential applications for this compound include:
- Pharmaceutical Development: As a lead compound in drug discovery targeting metabolic diseases or cancer.
- Cosmetic Industry: Due to its antioxidant properties, it may be used in skincare formulations.
- Nutraceuticals: Explored for health supplements due to potential health benefits associated with polyphenolic compounds.
Interaction studies focus on how this compound interacts with biological targets, such as enzymes or receptors. Research may involve:
- Binding Affinity Tests: Evaluating how well the compound binds to specific proteins involved in disease pathways.
- In vitro Studies: Assessing the effects on cell lines to determine cytotoxicity or therapeutic efficacy.
Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural similarities with (2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Similar oxane structure with fewer hydroxyls | Lower solubility but higher stability |
| Compound B | Contains additional methoxy groups | Enhanced lipophilicity |
| Compound C | Lacks hydroxymethyl group | Potentially less reactive |
These comparisons highlight how variations in functional groups and stereochemistry can affect the properties and potential applications of similar compounds. Each variant offers unique characteristics that may be exploited for different uses in medicinal chemistry and related fields.








